2,2,6-Trimethyl-4-chromanone
Description
Structure
2D Structure
Properties
IUPAC Name |
2,2,6-trimethyl-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-4-5-11-9(6-8)10(13)7-12(2,3)14-11/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCLIHHFUUYVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472655 | |
| Record name | 2,2,6-TRIMETHYL-4-CHROMANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63678-14-8 | |
| Record name | 2,2,6-TRIMETHYL-4-CHROMANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation of 2,2,6 Trimethyl 4 Chromanone
Discovery and Isolation of 2,2,6-Trimethyl-4-chromanone from Natural Sources
The investigation into the chemical constituents of various plant species has led to the discovery and isolation of a wide array of chromanone derivatives. Among these, this compound and its closely related analogues have been identified, particularly within the Cassia genus.
Phytochemical studies of the whole plant of Cassia pumila, a low-growing herb found in southern China, have resulted in the isolation of several chromone (B188151) derivatives. nih.govacs.org In one such investigation, two new chromone derivatives were identified: 6-(hydroxymethyl)-2,2-dimethyl-8-(2-oxopropyl)chroman-4-one and 2,2,6-trimethyl-8-(2-oxopropyl)chroman-4-one. acs.org The latter is a derivative of the target compound, highlighting the presence of the this compound core structure within this plant species. The structures of these compounds were determined through extensive spectroscopic analysis, including 1D and 2D NMR techniques. acs.org
The genus Cassia is a well-documented source of chromone and chromanone compounds. researchgate.netuonbi.ac.ke Research into various species of this genus has revealed a significant number of structurally related derivatives. These findings are crucial as they can serve as potential chemotaxonomic markers, helping to classify and differentiate between species within the genus. uonbi.ac.ke
For instance, investigations of Cassia agnes have yielded new derivatives such as 6-(3-hydroxypropyl)-2,2-dimethyl-8-(2-oxopropyl)chroman-4-one and 2,2,7-trimethyl-8-(2-oxopropyl)chroman-4-one. nih.gov Similarly, Cassia petersiana was found to contain a new chromone derivative named petersone B. uonbi.ac.ke The consistent isolation of such compounds from Cassia underscores the genus's importance as a natural reservoir for this class of phytochemicals. researchgate.netuonbi.ac.ke
Table 1: Selected Chromanone and Chromone Derivatives from Cassia Species
| Compound Name | Plant Source | Reference |
| 2,2,6-Trimethyl-8-(2-oxopropyl)chroman-4-one | Cassia pumila | acs.org |
| 6-(Hydroxymethyl)-2,2-dimethyl-8-(2-oxopropyl)chroman-4-one | Cassia pumila | acs.org |
| Alatachromone A | Cassia alata | nih.gov |
| 6-(2,2-Dimethyl-2H-chromene)-2-isopropyl-8-hydroxy-4H-chromen-4-one | Cassia auriculata | researchgate.net |
| 2-Acetyl-5-isopropyl-7-methyl-4H-chromen-4-one | Cassia rotundifolia | researchgate.net |
| 6-(3-Hydroxypropyl)-2,2-dimethyl-8-(2-oxopropyl)chroman-4-one | Cassia agnes | nih.gov |
| 2,2,7-Trimethyl-8-(2-oxopropyl)chroman-4-one | Cassia agnes | nih.gov |
| 7-Acetonyl-5-hydroxy-2-hydroxymethylenchromone (Petersone B) | Cassia petersiana | uonbi.ac.ke |
Biosynthetic Pathways of this compound
The biosynthesis of the chromanone core structure is primarily achieved through the polyketide pathway. nih.govresearchgate.net This fundamental metabolic route involves a class of enzymes known as type III polyketide synthases (PKSs). nih.govnih.gov These enzymes construct the carbon skeleton of polyketides by catalyzing the sequential condensation of simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. nih.govmdpi.com
In plants, specific type III PKSs, like pentaketide (B10854585) chromone synthase (PCS) and aleosone synthase (ALS), are responsible for producing various chromone structures. nih.gov The general mechanism involves the formation of a linear polyketide chain which then undergoes intramolecular cyclization and aromatization reactions to form the characteristic bicyclic chromone or chromanone ring system. nih.gov
While the general pathway for chromanones is understood, the precise biosynthetic route for this compound has not been fully elucidated. The specific substitutions on the chromanone ring, such as the gem-dimethyl group at the C-2 position and the methyl group at the C-6 position, are determined by the specific starter and extender units used by the synthases and subsequent modifications by other tailoring enzymes. For example, a laboratory synthesis of this compound involves the condensation of 2'-hydroxy-5'-methylacetophenone (B74881) with acetone (B3395972), which provides insight into the likely precursors in a biological system. The identification of enzymes like 2-(2-phenylethyl)chromone (B1200894) precursor synthase (PECPS) in agarwood further underscores the role of specialized PKS enzymes in generating the diversity of chromone derivatives found in nature. nih.gov
Ecological Role and Distribution of Chromanones in Nature
Chromanones and their related chromone derivatives are widely distributed throughout the plant kingdom and have also been identified in some fungal species. nih.govacs.orgnih.gov Their presence is particularly notable in plant genera such as Cassia, Aloe, Aquilaria, and Myrtus. nih.govresearchgate.net
These compounds play significant roles in the life of plants. nih.gov They are involved in various physiological processes, including the regulation of growth, photosynthesis, and respiration. nih.gov A primary ecological function of chromanones is to act as defensive agents. nih.gov Many chromone and chromanone derivatives exhibit a broad spectrum of biological activities, including antimicrobial and antifungal properties, which help protect the plant against pathogens. nih.govnih.gov They can also provide protection from abiotic stresses such as ultraviolet (UV) radiation. nih.gov The accumulation of these secondary metabolites often occurs in response to physical injury, or infection by insects or microbes, suggesting their role as phytoalexins or defense compounds. nih.gov
Synthetic Methodologies for 2,2,6 Trimethyl 4 Chromanone and Analogues
Specific Synthetic Routes to 2,2,6-Trimethyl-4-chromanone
Condensation of 2'-hydroxy-5'-methylacetophenone (B74881) with Acetone (B3395972)
A plausible and direct route to this compound involves the Claisen-Schmidt condensation of 2'-hydroxy-5'-methylacetophenone with acetone. niscpr.res.ingordon.eduwikipedia.org This reaction is a variation of the aldol (B89426) condensation, typically occurring between an enolizable ketone and an aldehyde or ketone lacking an α-hydrogen. wikipedia.org In this specific synthesis, acetone acts as the enolizable component.
The reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. innovareacademics.innih.gov The base facilitates the deprotonation of acetone to form a reactive enolate ion. magritek.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2'-hydroxy-5'-methylacetophenone. The resulting β-hydroxy ketone intermediate can then undergo an intramolecular cyclization. The phenoxide ion, formed by the deprotonation of the hydroxyl group on the acetophenone, attacks the enone system in a Michael-type addition, leading to the formation of the chromanone ring. Subsequent protonation yields the final product, this compound.
The Claisen-Schmidt condensation is a well-established method for the synthesis of chalcones from 2'-hydroxyacetophenones and various aromatic aldehydes. niscpr.res.ininnovareacademics.innih.gov These chalcones can then be cyclized to form flavanones and other related heterocyclic compounds. innovareacademics.inresearchgate.netresearchgate.net While the direct condensation with acetone to form a chromanone is a logical extension of this methodology, specific literature detailing this exact transformation for this compound is not extensively documented in the provided sources. However, the fundamental principles of the Claisen-Schmidt reaction support this synthetic pathway. gordon.eduwikipedia.orgmagritek.comnih.gov
Table 1: Reaction Parameters for Claisen-Schmidt Condensation
| Parameter | Description |
| Reactants | 2'-hydroxy-5'-methylacetophenone, Acetone |
| Catalyst | Base (e.g., NaOH, KOH) |
| Solvent | Alcohol (e.g., Ethanol) |
| Reaction Type | Claisen-Schmidt Condensation followed by intramolecular Michael addition |
| Intermediate | β-hydroxy ketone, Chalcone-like enone |
| Product | This compound |
Oxidation of Aromatic Methyl Groups to Yield Chromanone Derivatives
The synthesis of chromanone derivatives through the oxidation of aromatic methyl groups is a less common and more indirect approach. This strategy would likely involve the oxidation of a suitable precursor that already contains the core chromane (B1220400) structure. For instance, if one were to start with a 2,2,6-trimethylchromane, selective oxidation of the benzylic methylene (B1212753) group at the C4 position would be required to yield the corresponding 4-chromanone (B43037).
Various methods are available for the oxidation of benzylic methylenes to ketones. google.com However, achieving high selectivity without affecting other sensitive functional groups can be challenging. The oxidation of aromatic methyl groups themselves typically leads to the formation of aldehydes or carboxylic acids, which would not directly yield a chromanone from a simple methyl-substituted precursor. thieme-connect.de
In a multi-step synthesis, an aromatic methyl group could be functionalized to introduce a carbonyl group. For example, a methyl group on a suitable aromatic precursor could be halogenated and then hydrolyzed to an alcohol, which is subsequently oxidized to a ketone. However, this would be a more convoluted route compared to condensation and cyclization strategies. There is a report of a selective oxidation of a C-2 methyl group on a chromone (B188151) intermediate using an I2/DMSO reagent system to form a 2-formylchromone, which was then further transformed. nih.gov This indicates that selective oxidations on the chromone scaffold are possible, but this does not directly address the formation of the 4-keto group from a methyl group.
Given the available literature, the synthesis of this compound via the oxidation of an aromatic methyl group is not a well-documented or straightforward method.
General Methodologies for 4-Chromanone Synthesis
Michael Addition Reactions of Phenols with Acrylonitrile (B1666552)
A versatile and widely used method for the synthesis of 4-chromanones involves the Michael addition of phenols to α,β-unsaturated nitriles, such as acrylonitrile. This reaction is a key step in a two-step process that ultimately leads to the formation of the chromanone ring.
In the first step, a phenol (B47542) undergoes a Michael addition to acrylonitrile in the presence of a base catalyst. This results in the formation of a 3-aryloxypropanenitrile intermediate. The subsequent step involves an intramolecular Friedel-Crafts-type cyclization of the nitrile, which is typically promoted by a strong acid. This cyclization reaction, known as the Hoesch reaction, forms the keto-functionalized chromanone ring.
This methodology offers a high degree of flexibility, as a wide variety of substituted phenols can be used as starting materials, allowing for the synthesis of a diverse range of 4-chromanone derivatives.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a cornerstone of 4-chromanone synthesis, with several distinct approaches being employed. These methods often involve the formation of a key intermediate that is primed for ring closure.
One such approach is the intramolecular oxa-Michael addition. organic-chemistry.org In this reaction, a suitably substituted phenol with a tethered α,β-unsaturated ketone undergoes cyclization. The phenolic hydroxyl group acts as a nucleophile, attacking the β-carbon of the unsaturated system to form the chromanone ring.
Radical cyclization reactions have also been developed for the synthesis of 3-substituted chroman-4-ones. These reactions often start with o-(allyloxy)arylaldehydes, which undergo a cascade radical cyclization process.
The intramolecular Stetter reaction is another powerful tool for the synthesis of chromanones. organic-chemistry.org This reaction involves the use of an N-heterocyclic carbene (NHC) catalyst to facilitate the intramolecular cyclization of a precursor containing both an aldehyde and a Michael acceptor.
Catalytic Hydrogenation and Asymmetric Hydrogenation of Chromones
The reduction of the C2-C3 double bond in chromones is a direct and efficient method for the synthesis of 4-chromanones. This transformation can be achieved through catalytic hydrogenation using various metal catalysts such as palladium, platinum, or Raney nickel.
Furthermore, the development of asymmetric hydrogenation methods has enabled the enantioselective synthesis of chiral 4-chromanones. organic-chemistry.org This is of particular importance in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry. Chiral ruthenium-based catalysts, often in combination with chiral ligands, have been successfully employed for the asymmetric hydrogenation of chromones, yielding optically active chromanones with high enantiomeric excess.
Table 2: Comparison of General Methodologies for 4-Chromanone Synthesis
| Methodology | Key Features | Starting Materials |
| Michael Addition of Phenols | Two-step process involving Michael addition and intramolecular cyclization. | Phenols, Acrylonitrile |
| Intramolecular Cyclization | Various approaches including oxa-Michael addition, radical cyclization, and Stetter reaction. | Substituted phenols with tethered functional groups, o-(allyloxy)arylaldehydes |
| Hydrogenation of Chromones | Direct reduction of the C2-C3 double bond. Can be performed asymmetrically. | Chromones |
Palladium-Catalyzed Dehydrogenation and Arylation Strategies
Palladium catalysis offers a powerful tool for the synthesis and functionalization of chromanones. One notable strategy involves the dehydrogenation of chromanones to form the corresponding chromones, which can then undergo arylation. This tandem process allows for the introduction of aryl groups at specific positions, providing a route to a diverse range of flavanone (B1672756) derivatives. For instance, a variety of flavanones have been synthesized in very good yields through a palladium-catalyzed dehydrogenation of chromanones, followed by arylation with arylboronic acids organic-chemistry.org. This approach has proven effective for accessing natural products organic-chemistry.org.
Another significant palladium-catalyzed method is the direct arylation of 4-chromanone enol esters. The Heck reaction of these enol esters with arylpalladium compounds in acetic acid has been shown to produce isoflavanones in high yields oup.com. This method provides a direct route to C-3 arylated chromanone structures. The palladium-catalyzed α-arylation of ketones, a more general process, has become a broadly applicable synthetic method where an enolate is coupled with an aryl halide nih.gov. The development of new catalysts with sterically hindered, electron-rich ligands has expanded the scope of this reaction to a wide array of enolates and related anions nih.gov.
Furthermore, palladium-catalyzed aerobic dehydrogenation of cyclohexanones to phenols represents an appealing strategy for accessing substituted aromatic rings, which are precursors to chromanones nih.govnih.gov. A catalyst system comprising Pd(CH₃CN)₄₂ with 6,6′-dimethyl-2,2′-bipyridine has been identified as effective for the dehydrogenation of diverse substituted cyclohexenones nih.gov.
Table 1: Examples of Palladium-Catalyzed Reactions for Chromanone Synthesis and Functionalization
| Catalyst System | Starting Material | Reagent | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Palladium catalyst | Chromanones | Arylboronic acids | Flavanones | Very good | organic-chemistry.org |
| Arylpalladium compounds | 4-Chromanone enol esters | - | Isoflavanones | High | oup.com |
| Pd(CH₃CN)₄₂ / 6,6′-Me₂bpy | Substituted cyclohexenones | O₂ | Phenols | Good | nih.gov |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) provide an efficient and atom-economical approach to constructing complex molecular scaffolds like chromanones from simple starting materials in a single synthetic operation. A notable example is the one-pot synthesis of 4-chromanone derivatives using Zn[(L)(proline)]₂ as a catalyst in an aqueous medium ias.ac.in. This method is characterized by high yields, mild reaction conditions, and environmental benignity, making it a "green" synthetic process ias.ac.in.
Another innovative MCR strategy involves the three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines to assemble chromeno[4,3-b]pyrrol-4(1H)-ones nih.gov. This reaction proceeds through a sequential multicomponent reaction and an intramolecular Michael cyclization, tolerating a broad substrate scope and affording products in moderate to good yields nih.gov. While not directly yielding a simple chromanone, this methodology highlights the power of MCRs in building complex heterocyclic systems based on the chromone framework.
These MCR approaches are highly valuable in medicinal chemistry for rapidly generating libraries of structurally diverse compounds for biological screening.
Table 2: One-Pot Multicomponent Reactions for the Synthesis of Chromanone Derivatives
| Catalyst | Starting Materials | Solvent | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Zn[(L)(proline)]₂ | 3-Formylchromone, various nucleophiles | Water | 2-Hydroxy-4-chromanone derivatives | Green synthesis, high yields, recyclable catalyst | ias.ac.in |
| None | 2-Oxo-2H-chromene-3-carbaldehydes, isocyanides, anilines | Methanol | Chromeno[4,3-b]pyrrol-4(1H)-ones | High efficiency, broad substrate scope | nih.gov |
Organocatalytic and Metal-Catalyzed Syntheses
Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules. A smooth gold-catalyzed propargylation of chromone derivatives using propargylsilanes as nucleophiles has been developed nih.govacs.org. This reaction is facilitated by the synergistic activation of the chromone's carbonylic group by the silicon cation that is generated during the gold-mediated activation of the propargylsilane nih.govacs.org. A key advantage of this method is that it proceeds without the need for any additives nih.govacs.org. The reaction occurs exclusively at the C2-position of the chromone, and a single diastereoisomer is formed nih.govresearchgate.net. Furthermore, a dual consecutive cascade reaction based on different gold catalysts can be employed to form complex tricyclic compounds acs.org.
Table 3: Gold-Catalyzed Propargylation of Chromone Derivatives
| Catalyst | Substrate | Reagent | Key Feature | Product | Reference |
|---|---|---|---|---|---|
| Gold(I) catalyst | Chromone derivatives | Propargylsilanes | Synergistic activation, no additive required, high diastereoselectivity | C2-propargylated chromanones | nih.govacs.org |
| PicAuCl₂ (in sequence) | C2-propargylated chromanones | - | Consecutive cyclization | Cyclopentenbenzopyranone derivatives | nih.gov |
Ruthenium catalysis provides a versatile platform for the synthesis of substituted chromanones. A cationic Ru-H complex has been shown to be a highly effective catalyst for the mild deaminative coupling reaction of 2'-hydroxyaryl ketones with simple amines to form 3-substituted flavanone products organic-chemistry.orgdigitellinc.com. This reaction is applicable to both aliphatic and benzylic amines digitellinc.com. The catalytic system can be generated in situ from the reaction of a Ru–H complex with a benzoquinone derivative digitellinc.com. Mechanistic studies suggest that the reaction proceeds with a strong promotional effect from electron-releasing groups on the ketone substrate digitellinc.com. This method offers a direct and atom-economical route to 3-substituted chromanones, with ammonia (B1221849) as the only byproduct ias.ac.in.
Table 4: Ruthenium-Catalyzed Deaminative Coupling for Flavanone Synthesis
| Catalyst System | Ketone Substrate | Amine Substrate | Product | Key Features | Reference |
|---|---|---|---|---|---|
| in situ generated Ru-catecholate complex | 2'-Hydroxyaryl ketones | Primary amines | 3-Substituted flavanones | Mild conditions, high selectivity | organic-chemistry.orgdigitellinc.com |
| [{(η⁶-p-cymene)RuCl}₂(μ-H-μ-Cl)] | 2'-Hydroxyacetophenones | Anilines | Unsymmetrical secondary amines (precursors) | Additive- and base-free | ias.ac.in |
N-Heterocyclic carbenes (NHCs) are a class of organocatalysts that have proven to be highly effective in promoting a variety of chemical transformations, including the synthesis of chromanone derivatives. NHCs can catalyze intramolecular nucleophilic substitution reactions to yield benzopyrones organic-chemistry.org. An organocatalytic intramolecular Stetter-type hydroacylation reaction between an aldehyde and an activated alkyne, catalyzed by a thiazolium-based carbene, has been developed for the synthesis of a series of chromone derivatives researchgate.net.
Furthermore, NHC-catalyzed reactions can be employed to construct more complex chromanone-based structures. For instance, a dual Stetter cascade reaction catalyzed by an N-heterocyclic carbene enables the coupling of salicylaldehydes with β-nitrostyrene to provide functionalized dihydroisoflavanones organic-chemistry.org. The use of aliphatic aldehydes in NHC catalysis is also being explored, though it presents challenges due to lower electrophilicity and the presence of α-acidic protons rsc.org.
Table 5: N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis of Chromanone Analogues
| NHC Precursor | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Thiazolium salt | Intramolecular Stetter-type hydroacylation | Salicylaldehyde-derived alkyne derivatives | Chromone derivatives | researchgate.net |
| Triazolium salt | Dual Stetter cascade | Salicylaldehydes, β-nitrostyrene | Dihydroisoflavanones | organic-chemistry.org |
| Imidazolium salt | Intramolecular nucleophilic substitution | Suitably substituted phenols | Benzopyrones | organic-chemistry.org |
Electrochemical methods offer a green and sustainable approach to organic synthesis, utilizing electrons as a traceless reagent. A groundbreaking electrochemical method for the decarboxylative functionalization of chromone-3-carboxylic acids has been developed researchgate.net. This method allows for the synthesis of 2-substituted chroman-4-ones under mild, metal-free conditions researchgate.net. The reaction proceeds via an electro-induced Giese reaction and does not require an external oxidant researchgate.net.
The development of enantioselective catalytic electrochemical reactions is an emerging area of interest. While specific applications to this compound are not detailed, the general strategies involving metal-based catalysis, organocatalysis, and biocatalysis in an electrochemical setting hold promise for the future development of chiral chromanone syntheses mdpi.com. The use of electrochemistry in organic synthesis is advantageous as it can often be performed under mild conditions and can provide access to reactive intermediates that are difficult to generate using conventional chemical methods researchgate.net.
Table 6: Electrochemical Synthesis of Chromanone Derivatives
| Reaction Type | Substrate | Key Features | Product | Reference |
|---|---|---|---|---|
| Decarboxylative functionalization (Electro-induced Giese Reaction) | Chromone-3-carboxylic acids | Metal-free, mild conditions, no external oxidant | 2-Substituted chroman-4-ones | researchgate.net |
Stereoselective Synthesis of Chromanones
The synthesis of specific stereoisomers of chromanones is a critical area of research, driven by the distinct biological activities often exhibited by different enantiomers and diastereomers. Various methodologies have been developed to achieve high levels of stereocontrol in the formation of the chromanone scaffold.
Enantioselective Dearomative Alkynylation of Chromanones
A significant advancement in the stereoselective synthesis of chromanones is the catalytic and highly enantioselective dearomative alkynylation of chromanones. This method facilitates the construction of biologically relevant tertiary ether stereogenic centers. nih.govnih.govthieme-connect.com The process has demonstrated robustness, being compatible with a wide range of alkynes and chromanones, with over 40 substrates yielding greater than 90% enantiomeric excess (ee). nih.govnih.gov
Computational studies have provided insight into the reaction mechanism, suggesting that the optimal indanyl ligand likely forms a network of supportive, non-covalent interactions that are crucial for driving the enantioselectivity of the reaction. nih.govnih.gov The reaction conditions, including the choice of ligand, base, and temperature, can be fine-tuned to achieve excellent levels of enantiocontrol, with up to 97% ee being reported. nih.gov This methodology provides a valuable route to nearly enantiopure chromanones in high yields. nih.gov
An enantioselective dearomative [3 + 2] annulation of 3-hydroxy chromanones with azonaphthalenes has also been developed using a chiral squaramide-tertiary amine as a catalyst. rsc.org This approach has yielded a variety of chromanone-fused indolines in moderate to good yields (up to 93%) and with generally good enantioselectivities (up to 95% ee). rsc.org
Intramolecular Mitsunobu Cyclization for Enantiomerically Enriched Chromanones
The Mitsunobu reaction is a versatile and mild method for the conversion of alcohols to various functional groups, including the formation of C-O bonds, which is central to the synthesis of chromanones. nih.gov The intramolecular version of this reaction has been widely utilized as a cyclization protocol for synthesizing heterocyclic molecules. nih.gov
Specifically, an intramolecular monomer-on-monomer (MoM) Mitsunobu cyclization has been reported for the synthesis of benzofused thiadiazepine-dioxides. nih.govnih.gov This strategy employs norbornenyl-tagged reagents, allowing for facile purification through ring-opening metathesis polymerization (ROMP) sequestration. nih.govnih.gov This approach demonstrates the potential of intramolecular Mitsunobu cyclization for the efficient and clean synthesis of complex heterocyclic structures, which can be conceptually extended to the synthesis of enantiomerically enriched chromanones by starting with chiral precursors.
Diastereoselective Synthesis Approaches
Diastereoselective synthesis provides a powerful means to control the relative stereochemistry of multiple stereocenters within a molecule. An efficient and highly diastereoselective protocol for the construction of 3-nitro substituted 4-chromanones has been developed. rsc.org This method involves an intramolecular Michael-type cyclization of α-nitro aryl ketones that contain unsaturated ester units. rsc.org The use of a catalytic amount of potassium tert-butoxide (KOtBu) was found to be critical for achieving high diastereoselective control in this transformation. rsc.org This protocol has enabled the synthesis of a series of 3,3-disubstituted 3-nitro-4-chromanones in good to excellent yields and with high diastereoselectivities. rsc.org
Another diastereoselective approach involves a cascade inter–intramolecular double Michael strategy for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates. nih.gov While the primary products are cyclohexanones, this methodology has also yielded a triple Michael adduct, a tetrahydrochromen-4-one, as a side product in some cases with excellent diastereoselectivity. nih.gov This highlights the potential of cascade reactions to generate complex chromanone structures with controlled stereochemistry.
Functionalization and Derivatization Strategies
The strategic introduction of various functional groups and the creation of more complex derivatives from the basic chromanone scaffold are essential for modulating biological activity and exploring structure-activity relationships.
Introduction of Substituents at C-2, C-3, C-6, and C-8 Positions
The functionalization of the chromanone ring at specific positions allows for the synthesis of a diverse range of derivatives.
C-2 Position: An unconventional C-methylation at the 2-position of 4-chromanone-2-carboxylates has been achieved using dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent). researchgate.net This reaction proceeds with excellent chemo- and regioselectivity, offering a mild and simple approach for alkylation at this position. researchgate.net Additionally, 2-alkyl-substituted 4-chromanones can be efficiently synthesized through a base-promoted condensation of 2-hydroxyacetophenones with aliphatic aldehydes under microwave heating. researchgate.net
C-3 Position: The C-3 position of chromones can be functionalized through transition metal-catalyzed reactions. nih.gov Zirconation of chromones followed by copper-catalyzed allylation results in the C-3 allylated product. nih.gov This functionalization predominantly occurs at the C-3 position if the C-2 position is already substituted. nih.gov
C-5, C-6, and C-8 Positions: Site-selective C-H activation has been explored for the functionalization of chromones. nih.gov The keto group of the chromone can act as a directing group for selective functionalization at the C-5 position. nih.gov For the C-6 and C-8 positions, classical synthetic methods are often employed. For instance, the synthesis of 6-methoxy-7-methyl chromone has been achieved using para-toluenesulfonic acid as a catalyst for the ring closure. ijrpc.com The Mannich reaction of spirocyclic chromanones with formalin and morpholine (B109124) or piperazine (B1678402) can lead to the introduction of aminomethyl groups at the C-8 position. nih.gov
Spirochromanone Derivative Synthesis
Spirochromanones, characterized by a spirocyclic system at one of the chromanone ring positions, represent a class of derivatives with a unique three-dimensional structure. researchgate.net The synthesis of these compounds often involves cascade or domino reactions.
Novel asymmetric domino reactions of benzylidenechroman-4-ones and 2-mercaptobenzaldehydes, catalyzed by a bifunctional indane catalyst, have been developed for the efficient construction of spirochromanone–thiochroman complexes with high yields and excellent selectivities. rsc.orgbohrium.com
Synthesis of Chromanone-Fused Bicyclic Systems
The construction of bicyclic systems where a new ring is fused to the chromanone framework is a significant area of synthetic chemistry, leading to complex molecules with potential biological applications. Various methodologies have been developed to achieve this, often employing tandem reactions or asymmetric catalysis to control stereochemistry.
One effective method involves a phosphine-mediated tandem [3 + 2] cyclization/intramolecular Wittig reaction. This process utilizes 3-aroylcoumarin and an alkynone to produce 2-chromanone-fused bicyclo[3.2.0]heptenones. The reaction proceeds with high efficiency, offering moderate to high yields and excellent regio- and diastereoselectivities under mild conditions rsc.org. This approach represents a straightforward and economical route to these complex cyclic structures rsc.org.
Another advanced strategy is the use of asymmetric radical bicyclization, which enables the stereoselective construction of tricyclic chromanones with fused cyclopropanes. nih.gov This method, which can be achieved through metalloradical catalysis, addresses the challenge of creating chiral cyclopropane-fused chromanones. nih.gov Historically, the stereoselective synthesis of such compounds was limited, with one of the few examples being an intramolecular cyclopropanation using a Rhodium-based catalyst that yielded a cyclopropane-fused chromanone derivative. nih.gov The modern metalloradical approach involves a γ-Co(III)-alkyl radical that undergoes a facile 3-exo-tet cyclization, leading to the final cyclopropane-fused tricyclic chromanone product while regenerating the catalyst. nih.gov
| Method | Reactants | Catalyst/Mediator | Product Type | Key Features |
| Tandem [3+2] Cyclization/Intramolecular Wittig Reaction | 3-Aroylcoumarin, Alkynone | Phosphine | 2-Chromanone-fused bicyclo[3.2.0]heptenones | High efficiency, high regio- and diastereoselectivity, mild conditions rsc.org. |
| Asymmetric Radical Bicyclization | Diazo compounds | Metalloradical catalysts (e.g., Cobalt-based) | Tricyclic chromanones with fused cyclopropanes | Stereoselective, forms chiral structures nih.gov. |
| Asymmetric Intramolecular Cyclopropanation | Diazo compounds | Rhodium-based catalyst (Rh2) | Cyclopropane-fused chromanone | Example of earlier stereoselective methods nih.gov. |
Regioselective C-H Hydroxylation of Chromanones
Regioselective C-H hydroxylation is a powerful tool for the functionalization of chromanones, allowing for the direct introduction of a hydroxyl group at a specific position on the molecule. This transformation is crucial for synthesizing derivatives and metabolites, including many naturally occurring flavonoids.
Transition-metal catalysis is a key strategy for achieving regioselective C-H oxidation. researchgate.net For instance, palladium-catalyzed reactions have been developed for the oxidative arylation of chromones via a double C-H activation, providing a route to flavone (B191248) derivatives. researchgate.net While not a direct hydroxylation, this highlights the utility of metal catalysts in activating specific C-H bonds on the chromone scaffold. More direct approaches involve catalysts that can selectively oxidize C-H bonds to C-OH groups. Biologically inspired manganese complexes, for example, have been successfully used to catalyze aromatic C-H bond oxidations in fluorinated alcohol solvents. uu.nl The steric and electronic properties of the catalyst's ligand are critical in controlling the selectivity of these oxidations. uu.nlmdpi.com
The hydroxylation can be directed to either the aromatic or the aliphatic part of the chromanone.
Aromatic C-H Hydroxylation : Manganese-based catalysts have shown the ability to hydroxylate aromatic rings directly. The choice of carboxylic acid used in the reaction can influence the reactivity of the proposed Mn(V)-oxo intermediate, which is believed to be the active oxidant uu.nl.
Aliphatic α-Hydroxylation : The position adjacent to the carbonyl group (the α-position) is a common target for hydroxylation. The enolates of chromanones can be stereoselectively hydroxylated at the α-position using enantiopure oxaziridines. This method yields α-hydroxylated chromanones with good to exceptional stereoselectivities and in moderate to good chemical yields researchgate.net. This specific transformation is significant as it mimics biosynthetic pathways leading to dihydroflavonols researchgate.net.
The selectivity of C-H oxidation is influenced by several factors, including electronic effects, where C-H bonds near electron-donating groups are more reactive, and steric effects imposed by the catalyst mdpi.com.
| Method | Target Position | Catalyst/Reagent | Oxidant | Key Features & Findings |
| Stereoselective α-Hydroxylation | Aliphatic C3 (α-position) | Enantiopure oxaziridines | N/A (reagent is the oxidant) | Produces α-hydroxy chromanones with high stereoselectivity researchgate.net. |
| Aromatic C-H Oxidation | Aromatic Ring | Bulky Manganese Complexes | Hydrogen Peroxide (H₂O₂) | Ligand structure on the catalyst is key to controlling chemoselectivity uu.nl. |
| Transition-Metal Catalyzed Oxidation | General C-H bonds | Palladium, Rhodium, Ruthenium catalysts | Various | Enables selective functionalization of arenes and heteroarenes researchgate.net. |
Structure Activity Relationships Sar in Chromanone Research
SAR of 2,2,6-Trimethyl-4-chromanone and its Naturally Occurring Analogues
While research specifically detailing the SAR of this compound is limited, studies on its naturally occurring analogues provide valuable insights. A closely related compound, 2,2,6-Trimethyl-8-(2-oxopropyl)chroman-4-one, has been isolated from natural sources and exhibits biological activity. semanticscholar.org The core structure of this compound, featuring methyl groups at C-2 and C-6, contributes to the lipophilicity of the molecule, which can influence its membrane permeability and interaction with biological targets. The gem-dimethyl group at the C-2 position is a common feature in many bioactive natural products and is known to enhance stability and lipophilicity.
The activity of naturally occurring chromanones is often dictated by the presence and nature of substituents on both the aromatic ring (A) and the heterocyclic ring (C). For instance, the introduction of additional functional groups, such as hydroxyl or prenyl groups, to the basic chromanone skeleton can significantly modulate the biological response. The comparison of activities between different naturally occurring chromanones suggests that even minor structural variations can lead to substantial differences in their pharmacological profiles. nih.gov
Impact of Substitution Patterns on Biological Activities
Systematic studies on synthetic chromanone derivatives have elucidated the critical role of various substituents in determining their biological effects. These studies have revealed that the strategic modification of the chromanone scaffold can lead to compounds with enhanced potency and selectivity.
Research has consistently shown that the nature of the substituent at the C-2 position significantly impacts the biological activity of 4-chromanones. The introduction of hydrophobic substituents at this position has been found to enhance antibacterial activities. nih.govacs.org This is likely due to improved interaction with lipophilic pockets in target enzymes or bacterial membranes. The size and nature of the alkyl or aryl group at C-2 can be optimized to maximize this effect.
Furthermore, the presence of hydrogen bond donors or acceptors at the C-4 position is crucial for the biological activity of these compounds. nih.govacs.org The carbonyl group at C-4 can act as a hydrogen bond acceptor, while modifications to introduce hydroxyl or oxime functionalities can provide hydrogen bond donor capabilities. These interactions are often essential for the binding of the molecule to its biological target. SAR analysis has revealed that small, polar functionalities at the C-4 position, such as hydroxyl (OH) and oxime (=NOH) groups, play an important role in the antituberculosis activities of the 4-chromanone (B43037) scaffold. acs.org
| Compound Modification | Impact on Biological Activity | Reference |
|---|---|---|
| Hydrophobic substituent at C-2 | Enhanced antibacterial activity | nih.govacs.org |
| Hydrogen bond donor/acceptor at C-4 | Crucial for antibacterial and antituberculosis activities | nih.govacs.org |
| Substitution Pattern | Effect on Antibacterial Activity (MRSA) | Reference |
|---|---|---|
| 7-hydroxy-4-chromanones | Moderate activity | nih.govacs.org |
| 5,7-dihydroxy-4-chromanones | Significantly improved activity | nih.govacs.org |
| 6-hydroxy-4-chromanones | Potent activity | nih.gov |
| 5-hydroxy-4-chromanones | Inactive | nih.gov |
The introduction of methoxy (B1213986) and ethoxy groups onto the chromanone framework has been shown to modulate its antifungal and antioxidant properties. In a study of 3-benzylidene chroman-4-one analogs, compounds possessing either a methoxy group alone or a combination of methoxy and ethoxy/methyl/isopropyl groups exhibited significant activity against various fungi. tandfonline.com Conversely, compounds lacking these groups were found to be inactive. tandfonline.com This indicates that the presence and nature of these alkoxy groups are critical for antifungal efficacy, likely by influencing the electronic and steric properties of the molecule, which in turn affects its interaction with fungal targets.
Regarding antioxidant activity, the presence of methoxy groups, particularly when positioned ortho to a phenolic hydroxyl group, can enhance the radical scavenging ability of the compound. nih.gov The electron-donating nature of the methoxy group can stabilize the resulting phenoxyl radical, thereby increasing the antioxidant potential. nih.gov SAR studies on chromanone analogs have shown that substitutions at various positions with groups like methoxyphenyl can yield potent antioxidant compounds. nih.gov
Modifications that involve the introduction of bridging chains or additional ring systems to the chromanone scaffold can have a profound impact on pharmacological efficacy. For instance, the synthesis of bis-chromone derivatives, where two chromone (B188151) units are linked, has been explored for anticancer activity. Interestingly, the saturation of one of the chromenone rings to a chromanone in these bis-chromone structures was found to decrease the antiproliferative activity, suggesting that the planarity and electronic properties of the chromone system are important for this particular activity. nih.gov
Furthermore, the fusion of other heterocyclic rings to the chromanone core has been investigated as a strategy to develop novel therapeutic agents. The creation of benzodipyranone derivatives, which can be considered analogues of naturally occurring bioactive compounds, has been achieved through reactions at the formyl group of a chromanone precursor. africaresearchconnects.com Similarly, the incorporation of a seven-membered heterocycle, such as an azepane or oxazepane ring, at various positions of the chromone nucleus has been shown to yield compounds with diverse biological activities, including potential as phosphoinositide 3-kinase (PI3K) inhibitors. researchgate.net The introduction of a spiro-pyrazoline ring to 3-benzylidenechromanones has also been shown to improve their cytotoxic activity against cancer cell lines.
Structure-Activity Relationships in Specific Biological Contexts
The SAR of chromanones is highly dependent on the specific biological activity being targeted. Key structural features that are important for one activity may be less critical or even detrimental for another.
Antibacterial Activity: As previously discussed, the key determinants for antibacterial activity in the 4-chromanone scaffold include the presence of a hydrophobic substituent at the C-2 position and hydrogen bond donors/acceptors at the C-4 position. nih.govacs.org Additionally, hydroxyl groups at the C-5 and C-7 positions are crucial for enhancing activity, particularly against Gram-positive bacteria like MRSA. nih.govacs.org
Anticancer Activity: The SAR for anticancer activity appears to be more complex and varied. For some chromanone derivatives, the introduction of specific substituents, such as a 3-chlorophenyl group combined with a 2-methylpyrazoline ring, can lead to potent and selective cytotoxicity against certain cancer cell lines. nih.gov In the context of bis-chromones, an unsaturated chromenone ring system appears to be more favorable for antiproliferative activity than a saturated chromanone ring. nih.gov The pro-oxidant properties of certain flavanone (B1672756)/chromanone derivatives, which can be enhanced by the introduction of electron-withdrawing or electron-donating groups like methoxy groups, have been identified as a key mechanism for their cytotoxic activity. mdpi.com
Antioxidant Activity: The antioxidant capacity of chromanones is strongly influenced by the presence and arrangement of hydroxyl and methoxy groups on the aromatic ring. Substitutions at the C-2 and C-3 positions with methoxyphenyl, amine derivatives, or aromatic groups can lead to potent antioxidant compounds. nih.gov The ability of these groups to donate hydrogen atoms or stabilize radical species is central to their antioxidant mechanism.
| Biological Activity | Favorable Structural Features | Reference |
|---|---|---|
| Antibacterial | C-2 hydrophobic substituent; C-4 H-bond donor/acceptor; C-5 and C-7 hydroxyl groups | nih.govacs.org |
| Anticancer | Specific substitution patterns (e.g., 3-chlorophenyl and 2-methylpyrazoline); Unsaturated chromenone ring in bis-chromones; Methoxy groups enhancing pro-oxidant effects | nih.govnih.govmdpi.com |
| Antioxidant | Hydroxyl and methoxy groups on the aromatic ring; C-2 and C-3 substitutions with methoxyphenyl or amine groups | nih.govnih.gov |
SAR for Antimicrobial Activity
The antimicrobial effects of chromanone derivatives are significantly influenced by the nature and position of substituents on the chromanone core. Research has identified several key structural features that modulate the potency and spectrum of these compounds.
A primary factor in the antibacterial activity of 4-chromanones is the substitution at the C-2 position. Hydrophobic substituents at this position have been shown to enhance activity, particularly against Gram-positive bacteria. nih.govacs.org For instance, the length of a 2-alkyl chain plays a critical role in determining antibacterial potency. acs.org Furthermore, the presence of hydroxyl groups at the C-5 and C-7 positions of the chromanone scaffold is crucial for enhanced antibacterial effects. nih.govacs.orgresearchgate.net The addition of a 5-hydroxy group to 7-hydroxy-4-chromanones, for example, has been demonstrated to significantly improve activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org
The functionality at the C-4 position also plays a vital role. The presence of a hydrogen bond donor or acceptor at this position can enhance antibacterial activity. nih.govresearchgate.net Studies comparing 4-chromanones with their reduced 4-chromanol (B72512) counterparts (where the C4-keto group is reduced to a hydroxyl group) have shown that the 4-chromanols can exhibit more potent activity against certain bacteria, including Mycobacterium tuberculosis. nih.govacs.org This suggests that small, polar functionalities at the C-4 position are important for antituberculosis activity. acs.org
Combining the chromanone scaffold with other heterocyclic moieties, such as in spiro-fused systems, has also been explored. Spiropyrrolidines tethered with a chroman-4-one scaffold have demonstrated notable antibacterial and antifungal activities. nih.gov Additionally, the presence of a hydrazide functionality in 3D-spiro chromanone derivatives has been identified as essential for strong antimicrobial activity against various microbes, including S. aureus, E. coli, and C. albicans. nih.gov
Table 1: SAR for Antimicrobial Activity of Chromanone Derivatives
| Structural Feature | Influence on Antimicrobial Activity | Key Findings |
|---|---|---|
| C-2 Substitution | Hydrophobic groups enhance activity. | The length of 2-alkyl chains is a key determinant of potency. acs.org |
| C-5 and C-7 Substitution | Hydroxyl groups are crucial for activity. | A 5-OH group significantly improves activity against MRSA in 7-hydroxy-4-chromanones. nih.govacs.org |
| C-4 Position | Hydrogen bond donor/acceptor enhances activity. | 4-chromanol variants can be more potent than their 4-chromanone counterparts against M. tuberculosis. nih.govacs.org |
| Hybrid Scaffolds | Spiro-fused systems show promise. | Spiropyrrolidines and hydrazide-containing spiro chromanones exhibit significant antimicrobial effects. nih.govnih.gov |
SAR for Anticancer and Antiproliferative Activities
The antiproliferative and cytotoxic effects of chromanone derivatives against various cancer cell lines are intricately linked to their structural features. SAR studies have highlighted the importance of substitutions on both the aromatic ring and the heterocyclic C-ring of the chromanone nucleus.
For 3-nitro-4-chromanone derivatives, amide derivatives have been found to be more potent antitumor agents than their corresponding ester derivatives. nih.govrsc.org Specifically, a C-2 adamantane (B196018) amide substituent and a fluorine atom at the C-6 position were identified as favorable for enhancing antitumor activity against castration-resistant prostate cancer cell lines. nih.gov In the case of 3-benzylidene chroman-4-ones, the presence of methoxy and ethoxy, methyl, or isopropyl groups contributes to their antiproliferative efficacy in breast cancer cell lines. tandfonline.com
In studies involving bis-chromone derivatives, where two chromone units are linked, certain structural elements were found to be key for activity. nih.gov A 5-cyclohexylmethoxy group on one chromenone ring and an electron-donating group (like CH₃, OCH₃) or a hydrogen-bonding group (like OH) on the second chromenone ring were shown to increase antiproliferative activity. nih.gov Interestingly, the saturation of one of the chromenone rings to a chromanone was found to decrease the activity, highlighting the importance of the unsaturated chromone scaffold in this particular series. nih.gov Furthermore, structural variations such as halogen substitutions (Cl vs. Br) have been shown to play a crucial role in modulating the anticancer activity of chromanone derivatives. nih.gov
Table 2: SAR for Anticancer and Antiproliferative Activities of Chromanone Derivatives
| Derivative Class | Key Structural Features for Activity | Mechanism Insight |
|---|---|---|
| 3-Nitro-4-chromanones | Amide derivatives are more potent than esters. C-2 adamantane amide and 6-fluoro substitutions are favorable. nih.gov | Induce apoptosis and cell cycle arrest. nih.gov |
| 3-Benzylidene chroman-4-ones | Methoxy and ethoxy/methyl/isopropyl groups enhance activity. tandfonline.com | Increase in sub-G0/G1 cell cycle populations and total apoptosis. tandfonline.com |
| Flavanone/Chromanone Derivatives | Electron-withdrawing or -donating groups (e.g., methoxy). mdpi.com | Enhance pro-oxidant properties, leading to oxidative stress and DNA damage. mdpi.com |
| Bis-chromones | 5-cyclohexylmethoxy on one ring and electron-donating or hydrogen-bonding groups on the other. nih.gov | The unsaturated bis-chromone scaffold is important for activity. nih.gov |
| General Chromanones | Halogen substitutions (e.g., Cl, Br) modulate activity. nih.gov | Can enhance selectivity for cancer cells over normal cells. nih.gov |
SAR for Anti-inflammatory Effects
The anti-inflammatory properties of chromanone and related chromone derivatives are closely tied to the substitution patterns on the core structure. These modifications can influence the inhibition of inflammatory mediators like nitric oxide (NO) and superoxide (B77818) anions.
For a series of chromone derivatives incorporating amide groups, it was found that the presence of electron-withdrawing groups at positions C-5 and C-8, or electron-donating groups at positions C-6 and C-7, can enhance anti-inflammatory activity, as measured by the inhibition of NO production. nih.gov The amide bond itself was identified as a key feature for this activity. nih.gov
In another study focusing on the inhibition of superoxide anion generation from human neutrophils, the substitution pattern on 2-phenoxychromones was critical. A methoxy group at the C-7 position of the chromone ring, along with a hydrogen bond donor at the meta-position of the phenyl ring, was found to significantly impact the inhibitory activity. ncku.edu.twnih.gov This led to the identification of 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one as a potent anti-inflammatory agent. ncku.edu.twnih.gov
Furthermore, the creation of a thiazole (B1198619) ring on the chromone nucleus has been explored to develop compounds with anti-inflammatory potential. researchgate.net In this series, a 3-[2-(morpholinyl)thiazol-4-yl]-6-chloro-2-methylchromone derivative showed good anti-inflammatory activity. researchgate.net The presence of multiple methyl groups in other derivatives was associated with reduced toxicity. researchgate.net
Table 3: SAR for Anti-inflammatory Effects of Chromanone Derivatives
| Structural Modification | Position(s) | Effect on Anti-inflammatory Activity |
|---|---|---|
| Electron-withdrawing groups | C-5, C-8 | Enhances activity. nih.gov |
| Electron-donating groups | C-6, C-7 | Enhances activity. nih.gov |
| Methoxy group | C-7 | Important for activity in 2-phenoxychromones. ncku.edu.twnih.gov |
| Hydrogen bond donor | meta-position of C-2 phenyl ring | Greatly impacts activity. ncku.edu.twnih.gov |
| Thiazole ring incorporation | C-3 | Can lead to good anti-inflammatory activity. researchgate.net |
| Amide group | Various | Considered a key radical for the anti-inflammatory effect. nih.gov |
SAR for Enzyme Inhibition
Chromanone derivatives have been identified as effective inhibitors of various enzymes, and their potency and selectivity are highly dependent on their substitution patterns. digitellinc.com
In the context of sirtuin inhibition, a series of substituted chroman-4-one derivatives were evaluated as inhibitors of SIRT2. acs.org The most potent compounds were substituted at the C-2, C-6, and C-8 positions. Larger, electron-withdrawing substituents, such as bromine, at the C-6 and C-8 positions were found to be favorable for inhibitory activity. For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent and selective SIRT2 inhibitor. acs.org
For the inhibition of monoamine oxidase B (MAO-B), another important target for neurodegenerative diseases, SAR studies of chromone derivatives have been conducted. researchgate.net These studies help in identifying the key structural features necessary for potent and selective inhibition.
The inhibition of the breast cancer resistance protein ABCG2 by chromone derivatives has also been investigated. nih.gov It was found that a 4-bromobenzyloxy substituent at position C-5 and a methoxyindole moiety were important for the inhibition of both drug efflux and basal ATPase activity. Methylation of a central amide nitrogen in these derivatives was found to significantly alter their high affinity for ABCG2, highlighting a critical inhibitory moiety. nih.gov
Additionally, chromone-based thiosemicarbazone derivatives have been assessed for their ability to inhibit α-glucosidase. researchgate.net The SAR analysis revealed that various substituents on the thiosemicarbazone moiety had a significant impact on the differences in α-glucosidase inhibition. researchgate.net
Table 4: SAR for Enzyme Inhibition by Chromanone Derivatives
| Target Enzyme | Key Structural Features for Inhibition | Example of Potent Inhibitor |
|---|---|---|
| SIRT2 | Substitutions at C-2, C-6, and C-8. Large, electron-withdrawing groups at C-6 and C-8 are favorable. acs.org | 6,8-dibromo-2-pentylchroman-4-one acs.org |
| ABCG2 | 4-bromobenzyloxy at C-5 and a methoxyindole moiety. The central amide nitrogen is critical. nih.gov | 5-(4-bromobenzyloxy)-2-(2-(5-methoxyindolyl)ethyl-1-carbonyl)-4H-chromen-4-one nih.gov |
| α-Glucosidase | Varies depending on the substituent on the thiosemicarbazone moiety attached to the chromone core. researchgate.net | A chromone-based thiosemicarbazone derivative (compound 3k in the study) showed the most potent effect. researchgate.net |
| Monoamine Oxidase B (MAO-B) | SAR studies are ongoing to define optimal substitution patterns for chromone-based inhibitors. researchgate.net | Not specified. |
Biological and Pharmacological Activities of 2,2,6 Trimethyl 4 Chromanone and Its Derivatives
Antimicrobial Activities
The chroman-4-one framework is a key structural component in a variety of synthetic and natural compounds that exhibit a broad spectrum of antimicrobial properties. Research has demonstrated that modifications to the basic chromanone skeleton can yield derivatives with potent activity against various pathogenic microorganisms, including drug-resistant bacteria and fungi.
The emergence of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant global health threat. Consequently, the search for novel antibacterial agents is critical. Derivatives of 4-chromanone (B43037) have shown considerable promise in this area.
A study focusing on synthetic flavonoids identified several 4-chromanone derivatives with potent anti-MRSA activity, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 0.39 μg/mL. nih.gov Structure-activity relationship (SAR) analysis revealed that the presence of a hydrophobic substituent at the 2-position, along with hydroxyl groups at the 5- and 7-positions, enhanced antibacterial efficacy. nih.gov Specifically, 5,7-dihydroxy-4-chromanones featuring long aliphatic alkyl chains (containing six to nine carbons) at the 2-position demonstrated superior activity against MRSA compared to derivatives with shorter chains. nih.gov
Naturally occurring chromanones have also been identified as sources of anti-MRSA compounds. For instance, 6-(Hydroxymethyl)-2,2-dimethyl-8-(2-oxopropyl)chroman-4-one, isolated from the plant Cassia pumila, has demonstrated activity against MRSA. mdpi.com Similarly, 2-acetyl-5-isopropyl-7-methyl-4H-chromen-4-one, derived from Cassia rotundifolia, was also found to possess anti-MRSA properties. mdpi.com
Anti-MRSA Activity of 4-Chromanone Derivatives
| Compound/Derivative Class | Source/Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-hydrophobic substituted 5,7-dihydroxy-4-chromanones | Synthetic | As low as 0.39 μg/mL |
| 5,7-dihydroxy-4-chromanones with C6-C9 alkyl chains | Synthetic | 3.13–6.25 μg/mL |
| 6-(Hydroxymethyl)-2,2-dimethyl-8-(2-oxopropyl)chroman-4-one | Natural (Cassia pumila) | Activity reported |
| 2-acetyl-5-isopropyl-7-methyl-4H-chromen-4-one | Natural (Cassia rotundifolia) | Activity reported |
Chroman-4-one derivatives are known to possess broad-spectrum antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria. However, the efficacy can vary significantly depending on the bacterial type and the specific chemical structure of the derivative.
Generally, Gram-positive bacteria tend to be more susceptible to certain 4-chromanone derivatives. nih.gov The structural difference in the cell envelope, particularly the complex outer membrane of Gram-negative bacteria, often presents a formidable barrier to many antimicrobial agents. acs.org Despite this, specific structural modifications to the chromanone scaffold have yielded compounds with significant Gram-negative activity. For example, a series of 4-oximinochromanes (where the keto group at position 4 is replaced with an oxime) displayed more potent activity against Gram-negative pathogens such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa when compared to their 4-chromanone precursors. nih.gov
In contrast, chalcones, which are open-chain precursors to the flavonoid class that includes chromanones, generally exhibit more potent activity against Gram-positive bacteria. nih.gov The versatility of the chromanone scaffold is further highlighted by the development of hybrid molecules, such as spiropyrrolidines tethered with chroman-4-one, which have demonstrated broad-spectrum antibacterial action. researchgate.net
Broad-Spectrum Antibacterial Activity of Chromanone Derivatives
| Compound Class | Target Bacteria | Key Findings |
|---|---|---|
| 4-Chromanones | Gram-positive | Generally more susceptible. nih.gov |
| 4-Oximinochromanes | Gram-negative (E. coli, K. pneumoniae, P. aeruginosa) | Showed more potent activity than corresponding 4-chromanones. nih.gov |
| Chalcones (related precursors) | Gram-positive | Generally exhibit more potent activity. nih.gov |
| Spiropyrrolidine-chromanone hybrids | Gram-positive and Gram-negative | Exerted broad-spectrum action. researchgate.net |
Fungal infections, particularly those caused by opportunistic pathogens like Candida species, are a growing concern. Chromanone derivatives have been extensively investigated for their antifungal potential. nih.gov These compounds have demonstrated efficacy against a range of fungal species, including yeasts and filamentous fungi. mdpi.com
In a comprehensive screening of 27 different chromones against nine Candida species, four derivatives classified as chromone-3-carbonitriles were identified as having good antifungal activity, with MIC values ranging from 5 to 50 µg/mL. nih.gov Another study focused on (E)-benzylidene-chroman-4-one, which exhibited fungicidal activity against several Candida species, with MICs ranging from 62.5 µg/mL to 1000 µg/mL. mdpi.comnih.gov
Furthermore, a partially oxidized form of a natural product, 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde, was found to be particularly potent against Candida albicans, showing an MIC of 7.8 μg/mL and the ability to inhibit key virulence factors. researchgate.net The antifungal spectrum of chromanones is not limited to yeasts; certain derivatives have also shown moderate activity against filamentous fungi, such as Aspergillus flavus and Penicillium citrinum. mdpi.com
The chromone (B188151) and chromanone scaffolds are recognized for their antiviral potential, with various derivatives showing activity against both plant and human viruses. phcog.com
Research into novel 4-chromanone derivatives has demonstrated significant in vivo activity against the Cucumber Mosaic Virus (CMV), a prevalent plant pathogen. In field trials, specific derivatives showed remarkable protective and curative effects. For instance, compound 7c exhibited a curative rate of 57.69% and a protection rate of 51.73% against CMV. phcog.com Another derivative, compound 7g, also showed strong protection activity with an inhibition rate of 56.13%. phcog.com
The broader chromone scaffold, structurally related to chromanones, has been investigated for activity against human viruses. Natural flavonoids containing the 4H-chromen-4-one (chromone) core have shown promise against SARS-CoV-2. nih.gov Isoginkgetin, a biflavonoid with this core structure, demonstrated an IC₅₀ value of 22.81 μM against SARS-CoV-2 in Vero cells. nih.gov Additionally, synthetic 2-aryl-4H-chromen-4-one derivatives have been identified as potent inhibitors of the Chikungunya virus, with IC₅₀ values as low as 0.44 μM. nih.gov Other studies have reported the anti-HIV and anti-Herpes Simplex Virus (HSV) activities of chromone alkaloids, further underscoring the therapeutic potential of this class of compounds. mdpi.com
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, such as biofilm formation and the production of virulence factors. mdpi.com The inhibition of QS, known as quorum quenching, is an innovative anti-pathogenic strategy that aims to disarm bacteria without killing them, thereby reducing the selective pressure for resistance development. researchgate.net
The chromone scaffold, as found in flavonoids, has been identified as a promising template for the development of QS inhibitors. A study identified a phosphate (B84403) ester derivative of chrysin, a natural flavone (B191248), as a potent inhibitor of the LasR-based QS system in the opportunistic pathogen Pseudomonas aeruginosa. mdpi.com This derivative was shown to bind to the LasR transcriptional regulator, preventing it from binding to DNA and thereby downregulating the expression of virulence genes. This finding highlights the potential of the core chromone/chromanone structure to interfere with bacterial communication and pathogenicity. The screening for anti-QS compounds often utilizes reporter strains, such as Chromobacterium violaceum, where a reduction in the production of the purple pigment violacein (B1683560) indicates QS inhibition. nih.gov
Anticancer and Cytotoxic Activities
The chromanone skeleton is a privileged scaffold in the design of novel anticancer agents. Numerous studies have demonstrated the cytotoxic effects of 4-chromanone derivatives against a wide array of human cancer cell lines, including those of the breast, prostate, lung, and blood. phcog.com
One study systematically evaluated a series of chromanone derivatives against MCF-7 (breast cancer), DU-145 (prostate cancer), and A549 (lung cancer) cells. phcog.com Certain derivatives exhibited enhanced selectivity, showing greater cytotoxicity towards cancer cells compared to normal human cell lines. A specific 3-chlorophenylchromanone derivative was found to be highly effective against A549 lung cancer cells. phcog.com
Derivatives known as 3-methylidenechroman-4-ones have shown high cytotoxicity against leukemia cell lines. One such analog was found to be more potent than the conventional chemotherapy drug carboplatin (B1684641) against NALM-6 leukemia cells, with an IC₅₀ value of 0.50 ± 0.05 µM. Further investigation revealed that this compound induced programmed cell death (apoptosis) in the cancer cells.
Significant activity has also been observed in other contexts. A series of 3-nitro-4-chromanone derivatives were synthesized and tested against castration-resistant prostate cancer cells, with the most effective compound showing much more potent antiproliferative activity than the standard drug cisplatin. Furthermore, synthetic analogs of chromanones, such as 2,2-disubstituted 8-azachroman-4-ones, have been evaluated against a panel of 60 cancer cell lines, with some showing broad growth inhibition activity across melanoma, colon, and ovarian cancer cell lines.
Cytotoxic Activity of 4-Chromanone Derivatives Against Cancer Cell Lines
| Derivative Class | Cancer Cell Line | Activity (IC₅₀) |
|---|---|---|
| 3-Methylidenechroman-4-ones (Analog 14d) | NALM-6 (Leukemia) | 0.50 ± 0.05 µM |
| 3-Methylidenechroman-4-ones (Analog 14d) | HL-60 (Leukemia) | 1.46 ± 0.16 µM |
| 3-nitro-4-chromanones | Castration-Resistant Prostate Cancer | More potent than cisplatin |
| 3-chlorophenylchromanone derivative | A549 (Lung) | Strong cytotoxicity reported |
| Spirocyclic 8-azachromanone | Melanoma, Colon, Ovarian | Broad growth inhibition |
Anti-inflammatory and Immunomodulatory Properties
Chromanones and their derivatives are recognized for their anti-inflammatory and immunomodulatory activities. nih.govnih.govmdpi.com Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many autoimmune and other diseases. mdpi.comnih.gov Natural products containing the chromone or chromanone scaffold have been investigated as potential candidates for new anti-inflammatory drugs. nih.govnih.gov
The anti-inflammatory effects of chromanones are often attributed to their ability to modulate key signaling pathways that control the expression of pro-inflammatory genes. harvard.edusyr.edu One of the most critical pathways in inflammation is mediated by the nuclear factor-kappa B (NF-κB) transcription factor. nih.gov When activated, NF-κB translocates to the nucleus and regulates the transcription of numerous genes involved in the inflammatory response, including those for proinflammatory cytokines, chemokines, and enzymes like iNOX and COX-2. nih.gov
Studies have shown that certain chromones can reduce the transcriptional activity of NF-κB in stimulated macrophages. nih.gov By inactivating NF-κB and modulating other pathways like the mitogen-activated protein kinase (MAPK) pathway, polyphenolic compounds such as chromanones can effectively suppress the inflammatory cascade. syr.edu
Nitric oxide (NO) is a signaling molecule involved in many physiological and pathophysiological processes. nih.gov While essential for functions like vasodilation, excessive NO production by inducible nitric oxide synthase (iNOS) contributes to inflammation. frontiersin.org Therefore, inhibiting NO production is a key strategy for controlling inflammation. nih.gov
Several chromone and chromanone derivatives have been shown to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7. nih.govnih.gov This inhibitory effect is often dose-dependent. researchgate.net Flavones, which are structurally related to chromanones, can also modulate immune and inflammatory reactions by controlling the production of nitric oxide. nih.gov The potency of this inhibition is measured by IC50 values, with some 2-(2-phenylethyl)chromone (B1200894) derivatives showing IC50 values in the low micromolar range. nih.gov
| Compound Class | Cell Line | Reported IC50 Range for NO Inhibition | Reference |
|---|---|---|---|
| 2-(2-phenylethyl)chromone derivatives | RAW264.7 | 7.0–12.0 µM | nih.gov |
| Chromones from Dictyoloma vandellianum | Macrophages | Inhibition observed at 5-20 µM | nih.gov |
The anti-inflammatory action of chromanones also extends to the modulation of specific inflammatory mediators, including enzymes like cyclooxygenase-2 (COX-2) and cytokines such as interleukins. nih.govnih.gov COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. nih.gov Inhibition of COX-2 is a major target for anti-inflammatory drugs. nih.gov Studies on flavonoids have demonstrated that they can reduce COX-2 expression at both the mRNA and protein levels. mdpi.com
Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), play a crucial role in perpetuating chronic inflammation. nih.gov Chromone-containing natural extracts have been shown to prevent the production of these cytokines in animal models of arthritis. nih.gov Furthermore, by influencing the balance of T-helper cell responses, some anti-inflammatory agents can affect the production of cytokines like Interleukin-5 (IL-5), which is associated with Th2 responses. nih.gov The inhibition of COX-2 can also lead to a reduction in serum IL-6 levels, further highlighting the interconnectedness of these inflammatory pathways. nih.gov
Antioxidant Properties
The antioxidant activity of chromanone derivatives can be evaluated through various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.gov Synthetic benzylidene chromanone derivatives have demonstrated efficacy in both of these assays. nih.gov Structure-activity relationship (SAR) studies have indicated that substitutions at the C-2 and C-3 positions of the chromanone ring can yield potent antioxidant compounds, with some exhibiting activity comparable to standards like vitamin E and Trolox. nih.gov For example, certain N-arylsubstituted-chroman-2-carboxamides were found to be 25-40 times more potent than Trolox in inhibiting lipid peroxidation. researchgate.net
Free Radical Scavenging Capabilities
The ability of a compound to neutralize free radicals is a critical aspect of its antioxidant potential. scienceopen.com Free radicals, or reactive oxygen species (ROS), are unstable molecules that can cause significant damage to cells, contributing to a variety of diseases. scienceopen.com Chromanone derivatives have demonstrated notable efficacy in scavenging these harmful radicals.
The antioxidant activity of these compounds is often evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, ferric reducing antioxidant power (FRAP) assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. nih.govnih.gov Synthetic benzylidene chromanone derivatives, for instance, have shown significant activity in both DPPH and FRAP assays. nih.gov
Structure-activity relationship (SAR) studies indicate that substitutions at various positions on the chromanone ring system play a crucial role in antioxidant efficacy. nih.gov For example, a series of 6-hydroxy-7-methoxy-4-chromanone-2-carboxamides and their corresponding chroman derivatives were synthesized and evaluated for their antioxidant properties. researchgate.net While the 4-chromanone derivatives were less active, certain N-arylsubstituted-chroman-2-carboxamides exhibited 25 to 40 times more potent inhibition of lipid peroxidation in rat brain homogenates than trolox, a well-known antioxidant standard. researchgate.net One derivative, in particular, showed DPPH radical scavenging activity comparable to that of trolox. researchgate.net The presence and position of hydroxyl groups on the aromatic rings are often key determinants of the radical scavenging activity of chalcones and related flavonoids. researchgate.net
Table 1: Free Radical Scavenging Activity of Selected Chromanone Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative Class | Assay | Activity | Source |
|---|---|---|---|
| Benzylidene chromanone derivatives | DPPH | Significant scavenging | nih.gov |
| Benzylidene chromanone derivatives | FRAP | Significant reducing power | nih.gov |
| N-arylsubstituted-chroman-2-carboxamides (3d, 3e) | Lipid Peroxidation Inhibition | 25-40x more potent than trolox | researchgate.net |
| N-arylsubstituted-chroman-2-carboxamide (3d) | DPPH | Comparable to trolox | researchgate.net |
| 9-heterocyclic amino-N-methyl-9,10-dihydroacridine derivatives | ABTS | High radical-scavenging activity | nih.gov |
Protection Against Oxidative Stress
Beyond direct radical scavenging, the protective effects of chromanone derivatives against cellular oxidative stress are of significant interest. Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the biological system to detoxify these reactive products. mdpi.com This can lead to cellular damage, including lipid peroxidation, DNA damage, and apoptosis (cell death). scienceopen.com
Research has shown that certain chromone derivatives can protect cells from damage induced by oxidizing agents like hydrogen peroxide (H₂O₂). nih.gov In one study, the cytoprotective effects of various chromone derivatives were investigated in H9c2 cardiomyoblastoma cell cultures subjected to H₂O₂-induced cell death. nih.gov One particular compound, 4-N,N-dimethylamino-flavon (DMAF), was noted for its significant antioxidant properties, including a high oxygen radical absorption capacity (ORAC) and ferric reducing antioxidant power (FRAP). nih.gov This suggests that such compounds can effectively mitigate the damaging effects of oxidative stress at a cellular level, highlighting their therapeutic potential. nih.gov Antioxidants can exert their protective effects through various mechanisms, including neutralizing free radicals, reducing the activity of enzymes that produce free radicals, or boosting the expression and activity of the body's own antioxidant enzymes. mdpi.com
Enzyme Inhibition Activities
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govnih.gov The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. bohrium.comresearchgate.net The chromone and chromanone scaffolds have been identified as advantageous frameworks for the design of new cholinesterase inhibitors. nih.gov
A variety of chromanone derivatives have been synthesized and evaluated for their ability to inhibit AChE and BChE. For example, a series of novel isothio- and isoselenochromanone derivatives bearing an N-benzyl pyridinium (B92312) moiety were found to exhibit potent anti-AChE activities, with IC₅₀ values in the nanomolar range. nih.gov The most potent compound in this series had an IC₅₀ value of 2.7 nM and was identified as a mixed-type inhibitor, binding to both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov
Other studies have explored different substitutions on the chromanone ring. Substituted chromenone derivatives have shown moderate to significant inhibitory activity against both AChE and BChE. ijddd.com Similarly, derivatives of 2-amino-4,6-dimethylpyridine, which can be considered structurally related to certain functionalized chromanones, were found to be moderately active inhibitors of both enzymes. nih.gov These findings underscore the potential of the chromanone core structure in developing potent and selective inhibitors for both acetylcholinesterase and butyrylcholinesterase. researchgate.netnih.govnih.gov
Table 2: Cholinesterase Inhibition by Selected Chromanone and Related Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative Class | Target Enzyme | Inhibition (IC₅₀ / Kᵢ) | Source |
|---|---|---|---|
| Isothiochromanone derivative (15a) | AChE | IC₅₀ = 2.7 nM | nih.gov |
| 3-formylchromone derivatives | AChE | Promising activity | nih.gov |
| 2-carboxamidoalkylbenzylamines (chromone-based) | AChE | IC₅₀ as low as 0.07 µM | nih.gov |
| Chromenone derivative (3n) | AChE | Significant activity | ijddd.com |
| Chromenone derivative (3d) | BuChE | Potent activity | ijddd.com |
| Chalcone imide derivatives | AChE | Kᵢ = 70.470–229.42 nM | mdpi.com |
DNA Topoisomerase IV Inhibition
DNA topoisomerase IV is an essential bacterial enzyme that plays a crucial role in DNA replication, specifically in decatenating (unlinking) daughter chromosomes after replication. nih.gov Inhibition of this enzyme leads to disruptions in DNA synthesis and ultimately results in bacterial cell death. researchgate.net Consequently, it is a validated target for antibacterial agents. researchgate.net
The most well-known inhibitors of DNA topoisomerase IV are the fluoroquinolone antibiotics. nih.gov These agents act by trapping the enzyme in a complex with DNA, leading to the release of double-strand DNA breaks. nih.gov Other classes of antibiotics, such as aminocoumarins, also target bacterial topoisomerases, including DNA gyrase and topoisomerase IV. nih.govsemanticscholar.org
While extensive research has focused on quinolones and aminocoumarins, the potential for chromanone derivatives to act as inhibitors of DNA topoisomerase IV is an emerging area of interest. Although direct and specific studies on 2,2,6-Trimethyl-4-chromanone are limited in this context, the established activity of other heterocyclic compounds against this enzyme suggests that the chromanone scaffold could serve as a basis for the rational design of new antibacterial agents targeting topoisomerase IV.
Silent Information Regulator 2 (Sirt2) Enzyme Inhibition
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD⁺-dependent protein deacetylases. scbt.com It is primarily located in the cytoplasm and is involved in the regulation of numerous cellular processes, including cell cycle progression, microtubule dynamics, and the oxidative stress response. scbt.comnih.gov Due to its role in various diseases, including cancer and neurodegenerative disorders, SIRT2 has become an attractive target for therapeutic intervention. nih.govpatsnap.com
Chromone derivatives have been noted for their ability to modulate the function of SIRT2. researchgate.net The development of potent and selective SIRT2 inhibitors is an active area of research. Several distinct chemical scaffolds have been identified as SIRT2 inhibitors, including compounds like AGK2, SirReal2, Tenovin-6, and TM (a mechanism-based inhibitor). nih.gov Structure-activity relationship studies on the tenovin scaffold have led to the identification of derivatives with sub-micromolar inhibitory activity and increased selectivity for SIRT2 over other sirtuin isoforms like SIRT1. nih.gov A direct comparison of various inhibitors revealed that TM was the most potent and selective inhibitor in vitro, capable of inhibiting both the deacetylation and demyristoylation activity of SIRT2. nih.gov These findings highlight the potential for developing chromanone-based structures as novel SIRT2 inhibitors. researchgate.net
Table 3: Comparison of Selected SIRT2 Inhibitors This table is interactive. You can sort and filter the data.
| Inhibitor | Target Activity | Potency (IC₅₀) | Selectivity Note | Source |
|---|---|---|---|---|
| TM | Deacetylation | 0.038 µM | 650-fold more selective for SIRT2 over SIRT1 | nih.gov |
| TM | Demyristoylation | 0.049 µM | Did not inhibit SIRT3 or SIRT6 | nih.gov |
| Tenovin-6 | Deacetylation | Dose-dependent inhibition | Unselective (also inhibits SIRT1) | nih.gov |
| Tenovin-43 | Deacetylation | Sub-micromolar activity | Increased selectivity for SIRT2 over SIRT1 | nih.gov |
| Sirtinol | Deacetylation | Selective inhibitor | Non-competitive inhibition profile | scbt.com |
| AGK2 | Deacetylation | Potent inhibitor | N/A | nih.gov |
Other Enzyme Inhibition Potentials
The therapeutic potential of the chromanone scaffold extends to the inhibition of several other enzymes implicated in various diseases. nih.gov Derivatives of chroman-4-one have been investigated for their activity against enzymes involved in metabolic disorders, inflammation, and cancer.
In the context of diabetes, certain flavanones and homoisoflavanones containing the chromanone structure have been reported to inhibit enzymes such as α-glucosidase, dipeptidyl peptidase-IV (DPP4), and protein-tyrosine phosphatase 1B (PTP1B). nih.gov Inhibition of α-glucosidase, for example, can help manage blood sugar levels. nih.gov Benzylidene-4-chromanone derivatives have been identified as lead compounds for the development of novel α-glucosidase inhibitors. nih.gov
Furthermore, phenolic compounds, a broad class that includes chromanones, are known to interact with and inhibit a range of other enzymes. These include protein kinases, catechol-O-methyltransferase, lipoxygenases, cyclooxygenases, and xanthine (B1682287) oxidase, which are involved in signaling pathways, inflammation, and purine (B94841) metabolism. scienceopen.com The ability of isothio- and isoselenochromanone derivatives to inhibit acetylcholinesterase also points to the broad applicability of this scaffold in enzyme-targeted drug design. nih.gov
Antimalarial and Anti-plasmodial Activities
The global challenge of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates the discovery of novel therapeutic agents. Chromanone derivatives have emerged as a promising class of compounds in this pursuit.
Studies on chromanone acids isolated from Calophyllum wallichianum have demonstrated notable anti-plasmodial activity. For instance, Caloteysmannic acid, a chromanone acid derivative, exhibited moderate activity against the P. falciparum strain 3D7 with a half-maximal inhibitory concentration (IC50) value of 2.16 µg/mL. nih.govajchem-a.comajchem-a.com In contrast, Calolongic acid, another derivative from the same source, was found to be inactive. nih.govajchem-a.comajchem-a.com The key structural difference, a 3-phenyl propanoic acid chain at the C-6 position of Caloteysmannic acid, is believed to enhance its anti-plasmodial efficacy. nih.gov
Furthermore, research into spirocyclic chromanes has identified compounds with potent antimalarial properties. A particular spirocyclic chroman-4-one derivative showed promising activity against both the chloroquine-resistant Dd2 and chloroquine-sensitive 3D7 strains of P. falciparum, with a 50% effective concentration (EC50) of 350 nM against the Dd2 strain. nih.gov Structure-activity relationship (SAR) studies on these spirocyclic chromanes have begun to elucidate the essential structural features required for their antimalarial action. nih.gov
| Compound | Source/Type | Target Organism/Strain | Activity (IC50/EC50) |
|---|---|---|---|
| Caloteysmannic acid | Calophyllum wallichianum | Plasmodium falciparum 3D7 | 2.16 µg/mL |
| Calolongic acid | Calophyllum wallichianum | Plasmodium falciparum 3D7 | Inactive |
| Spirocyclic chroman-4-one derivative | Synthetic | Plasmodium falciparum Dd2 (chloroquine-resistant) | 350 nM |
Antihypertensive Activity
Derivatives of the 2,2-dimethyl-2H-1-benzopyran scaffold, which is closely related to the this compound core, have been investigated for their potential as antihypertensive agents. A study focused on substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols revealed significant blood pressure-lowering effects in conscious deoxycorticosterone acetate (B1210297) (DOCA)/saline-treated hypertensive rats. nih.gov
The research established key structure-activity relationships for this class of compounds. nih.gov Optimal antihypertensive activity was observed in derivatives with the following features:
A strong electron-withdrawing group at the 6-position of the benzopyran ring.
The presence of a pyrrolidino or piperidino group at the 4-position.
Notably, the 7-nitro-4-pyrrolidine analogue and the 6-nitro-3-chloropropylamine derivative also demonstrated significant antihypertensive effects. These compounds were found to act as direct vasodilators, with efficacy comparable to the established antihypertensive drug hydralazine (B1673433) and the calcium channel blocker nifedipine. nih.gov Another study on 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans also highlighted that strongly electron-withdrawing substituents at the C-6 position are crucial for optimal activity. nih.gov
| Structural Feature | Impact on Antihypertensive Activity | Example of Active Group |
|---|---|---|
| Substitution at the 6-position | Strong electron-withdrawing groups enhance activity | Nitro group (-NO2) |
| Substitution at the 4-position | Pyrrolidino or piperidino groups are optimal | Pyrrolidino, Piperidino |
| Mechanism of Action | Direct vasodilation | N/A |
Neuroprotective Potential
The chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry, and its derivatives have shown considerable promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.govacs.orgnih.gov Research has focused on the synthesis of chromanone derivatives that can act on multiple targets involved in the pathology of such diseases.
A series of 22 tailored chromanone derivatives were synthesized and evaluated for their ability to inhibit human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as monoamine oxidase B (MAO-B), and for their affinity to sigma-1 (σ1) and sigma-2 (σ2) receptors. acs.org One particular derivative, compound 19 , which features a linker-connected azepane moiety, demonstrated a balanced pharmacological profile with inhibitory activity against hAChE, hBuChE, and hMAO-B, along with high affinity for both σ1 and σ2 receptors. acs.org
Furthermore, certain chromone derivatives have been shown to suppress neuroinflammation and improve mitochondrial function in experimental models of Alzheimer's disease. nih.gov Two compounds, designated C3AACP6 and C3AACP7, were found to restore aerobic metabolism, enhance the activity of mitochondrial enzymes, and reduce neuroinflammation in the hippocampus of rats with induced Alzheimer's-like pathology. nih.gov These effects were associated with a reduction in cognitive deficits. nih.gov
| Compound/Derivative Series | Key Structural Feature | Observed Neuroprotective Effect | Mechanism of Action |
|---|---|---|---|
| Chromanone derivative 19 | Linker-connected azepane moiety | Inhibition of hAChE, hBuChE, and hMAO-B; high affinity for σ1 and σ2 receptors | Multi-target neuroprotection |
| Chromone derivatives C3AACP6 and C3AACP7 | Not specified | Reduced cognitive deficits, restored aerobic metabolism, enhanced mitochondrial enzyme activity, reduced neuroinflammation | Recovery of mitochondrial function, decreased neuroinflammation |
Agricultural Applications
Chromanone derivatives have been investigated as potential inducers of plant immunity, offering a novel approach to crop protection. mdpi.com A series of novel 4-chromanone derivatives were synthesized and evaluated for their ability to protect passion fruit (Passiflora spp.) from Cucumber Mosaic Virus (CMV) disease. mdpi.com
The study found that these compounds could enhance the plant's resistance to CMV. It is speculated that the 4-chromanone derivatives may act by mediating the abscisic acid (ABA) signaling pathway, a key hormonal pathway involved in plant stress responses. mdpi.com By activating this pathway, the compounds could trigger the plant's innate defense mechanisms, leading to enhanced resistance against viral pathogens. mdpi.com This research highlights the potential of chromanone-based compounds as a new class of plant defense activators. mdpi.com
| Compound Class | Target Disease | Host Plant | Proposed Mechanism of Action |
|---|---|---|---|
| Novel 4-chromanone derivatives | Cucumber Mosaic Virus (CMV) | Passion Fruit (Passiflora spp.) | Mediation of the abscisic acid (ABA) signaling pathway to induce plant immunity |
The chromone and chromanone skeletons are found in a variety of natural products that exhibit insect antifeedant properties. nih.gov Research has been conducted to understand the structure-activity relationships of these compounds against significant agricultural pests like the common cutworm (Spodoptera litura). nih.gov
Studies on flavones and chromones have indicated that substitution at the 6-position of the A-ring is important for strong antifeedant activity against S. litura. nih.gov Furthermore, the presence of hydroxyl groups tends to increase activity, while hydrophilic substituents can decrease it. nih.gov In a study of thirty chromone derivatives, furochromones with alkoxy substituents at the C-4 or C-9 positions demonstrated the highest feeding deterrent activity. acs.orgamrita.edu Conversely, saturation or degradation of the heterocyclic rings led to a loss of activity. acs.orgamrita.edu
| Compound Class | Target Pest | Key Structural Feature for Activity | Structural Feature that Decreases Activity |
|---|---|---|---|
| Flavones and Chromones | Spodoptera litura | Substitution at the 6-position of the A-ring; presence of hydroxyl groups | Hydrophilic substituents; bulky B-ring |
| Furochromones | Spodoptera litura | Alkoxy substituents at C-4 or C-9 | Saturation or degradation of heterocyclic rings; dealkylation of C-4 or C-9 methoxyl |
Mechanisms of Action and Molecular Targets
Cellular and Subcellular Mechanisms Underlying Biological Effects
Chromanone scaffolds demonstrate a capacity to interfere with fundamental cellular processes in both bacterial and human cells. These mechanisms range from disrupting membrane integrity to modulating critical signaling pathways involved in cell survival and proliferation.
Dissipation of Bacterial Membrane Potential
One of the key antibacterial mechanisms of action for chromanone derivatives is the disruption of the bacterial cell membrane's electrochemical potential. Studies on various 4-chromanone (B43037) derivatives have shown that these compounds can dissipate the bacterial membrane potential. nih.gov This action compromises the integrity of the cell membrane, which is crucial for essential functions such as ATP synthesis, transport of solutes, and maintenance of intracellular pH. The lipophilic nature of the chromanone scaffold is thought to facilitate its penetration into the bacterial membrane, leading to this disruptive effect. nih.gov The resulting loss of membrane potential ultimately leads to bacterial cell death.
Inhibition of Macromolecular Biosynthesis
Following the dissipation of the bacterial membrane potential, a subsequent effect observed with chromanone derivatives is the inhibition of macromolecular biosynthesis. nih.gov The disruption of the cell's energy state and ion gradients directly impacts the synthesis of essential macromolecules like DNA, RNA, and proteins. This inhibition is a downstream consequence of the initial membrane damage. Furthermore, some studies suggest that selected chromanone compounds may also directly inhibit enzymes crucial for these biosynthetic pathways, such as DNA topoisomerase IV, indicating complex and multiple mechanisms of action. nih.gov
Effects on Cell Cycle Regulation and Apoptosis Pathways
In the context of anticancer activity, chromanone derivatives have been shown to exert significant effects on cell cycle regulation and the induction of apoptosis (programmed cell death). nih.gov Studies on various human cancer cell lines, including lung, breast, and prostate cancer, have demonstrated that certain chromanone derivatives can induce cell cycle arrest, often at the G2/M phase. nih.gov This prevents the cancer cells from progressing through mitosis and proliferating.
Furthermore, these compounds have been observed to trigger apoptosis through intrinsic pathways. nih.gov This is characterized by the depolarization of the mitochondrial membrane and the modulation of key apoptotic proteins. nih.gov Specifically, a down-regulation of the anti-apoptotic protein Bcl-2 and an up-regulation of the pro-apoptotic protein Bax have been noted, shifting the balance towards cell death. nih.gov
Table 1: Effects of Selected Chromanone Derivatives on Cancer Cell Lines
| Compound Group | Target Cancer Cell Lines | Observed Effects |
| Group A Chromanones | MCF-7 (Breast), DU-145 (Prostate), A549 (Lung) | Comparable cytotoxicity between cancer and normal cells (lack of selectivity). nih.gov |
| Group B Chromanones | MCF-7 (Breast), DU-145 (Prostate), A549 (Lung) | Enhanced selectivity for cancer cells over normal cells. nih.gov |
| Thiazole-containing Chromanones | A549 (Lung) | High cytotoxic profile, induction of apoptosis, mitochondrial membrane depolarization, G2/M cell cycle arrest. nih.gov |
DNA Binding Interactions
The interaction of chromanone derivatives with DNA is another area of investigation for their mechanism of action. While direct covalent binding is less commonly reported, non-covalent interactions, such as intercalation or groove binding, are plausible mechanisms by which these compounds could interfere with DNA replication and transcription. The planar nature of the chromanone ring system could facilitate such interactions. Further molecular modeling and biophysical studies are ongoing to fully elucidate the nature and significance of these DNA binding interactions.
Identification of Specific Molecular Targets
Beyond broad cellular effects, research has begun to identify specific protein targets with which 2,2,6-trimethyl-4-chromanone and its analogs may interact to exert their biological effects.
Interactions with Vanin-1, Estrogen Receptors (ER), and Akt Proteins
While direct interaction studies specifically with this compound are limited in publicly available literature, the broader class of chromanones has been implicated in modulating several key proteins involved in disease pathways.
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and it is often dysregulated in cancer. There is evidence that growth factor activation of the PI3K-Akt pathway can, in turn, activate estrogen receptors (ERs). nih.gov Specifically, Akt has been shown to potentiate the transcriptional activity of ER beta (ERβ). nih.gov Given that chromanone derivatives can induce apoptosis and cell cycle arrest, it is plausible that they may interfere with the cross-talk between the Akt pathway and estrogen receptors. nih.gov
Estrogen receptors, particularly ERβ, are expressed in various tissues and are implicated in the development and progression of several cancers, including breast and lung cancer. nih.govresearchgate.net The ability of compounds to modulate ER activity is a key area of therapeutic research. The structural similarity of the chromanone scaffold to other known ER modulators suggests that this is a potential target. Interactions could be either agonistic or antagonistic, leading to a cascade of downstream effects on gene transcription and cellular behavior. nih.gov
The specific interactions with Vanin-1 are less characterized for this particular chromanone. However, the diverse biological activities of the chromanone class of compounds suggest that they may interact with a range of enzymatic and receptor targets.
Binding to Gyrase B and Cyclin-Dependent Kinases
There is currently no specific information available detailing the binding interactions of this compound with either Gyrase B or cyclin-dependent kinases (CDKs). While the chromanone structure is a recognized pharmacophore, the specific binding modes, affinity, and any potential inhibitory activity of the 2,2,6-trimethyl derivative against these crucial cellular enzymes have not been reported.
Targeting of Key Enzymes (e.g., Cholinesterases, DNA Topoisomerase IV, Sirt2)
Scientific literature does not currently contain specific data on the targeting of cholinesterases, DNA topoisomerase IV, or Sirt2 by this compound. Although some chromanone derivatives have been investigated as inhibitors of enzymes like Sirt2 and cholinesterases, these findings cannot be directly extrapolated to the 2,2,6-trimethyl substituted variant without dedicated experimental validation.
Modulation of Gene Expression Involved in Disease Pathways
Information regarding the ability of this compound to modulate gene expression within the context of specific disease pathways is not available in the current body of scientific research. Studies detailing its effects on transcription factors, gene regulatory networks, or epigenetic modifications are absent.
Receptor-Ligand Interactions and Signaling Pathway Modulation
There is a lack of specific research on the receptor-ligand interactions of this compound and its subsequent modulation of signaling pathways. While some chromanone-derived compounds have been shown to influence signaling cascades, such as the abscisic acid (ABA) signaling pathway in plants, these findings are not specific to the this compound compound.
Computational and Spectroscopic Investigations
Computational Chemistry Applications in Chromanone Research
Computational chemistry serves as a powerful tool in modern drug discovery and materials science, providing insights that are often difficult or impossible to obtain through experimental means alone. For the chromanone scaffold, these methods are used to predict structure, reactivity, and biological activity, thereby guiding synthetic efforts and biological evaluations.
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to determine the molecular geometries, vibrational spectra, and electronic properties of chromone (B188151) and chromanone derivatives. d-nb.inforesearchgate.net
DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. ekb.eg These geometric parameters are crucial for understanding the molecule's three-dimensional shape and conformational stability. Furthermore, DFT is employed to calculate electronic properties that govern a molecule's reactivity and interactions. researchgate.netinformaticsjournals.co.in Key parameters include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how a molecule will interact with other molecules, such as biological receptors. researchgate.net
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity index can be derived from HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. researchgate.netscifiniti.com
The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful technique used to analyze the nature of chemical bonds within a molecule. researchgate.net By examining the electron density at bond critical points, QTAIM can characterize interactions as covalent, ionic, or hydrogen bonds, providing a deeper understanding of the forces that hold the molecule together.
Table 1: Key Electronic Properties Calculated for Chromone Derivatives using DFT
| Parameter | Description | Significance in Chromanone Research |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability; a smaller gap often correlates with higher biological activity. researchgate.net |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | Relates to the molecule's ability to act as an electron donor. |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Relates to the molecule's ability to act as an electron acceptor. |
| Electronegativity (χ) | The tendency of the molecule to attract electrons. | Provides insight into the molecule's charge distribution and polarity. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A higher hardness value indicates greater stability. |
| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. | Helps in predicting reactivity in polar reactions. researchgate.net |
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a chromanone derivative) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.
The process involves:
Preparation of Receptor and Ligand: The three-dimensional structures of the target protein (obtained from databases like the Protein Data Bank) and the ligand (e.g., 2,2,6-trimethyl-4-chromanone) are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site or pocket on the protein.
Docking Simulation: A scoring algorithm places the ligand in the protein's active site in various conformations and orientations.
Scoring and Analysis: Each pose is assigned a score, typically representing the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the active site.
Docking studies on various chromanone derivatives have been performed against a range of biological targets, including enzymes and receptors involved in inflammation, cancer, and neurological disorders. nih.govnih.govsciencescholar.us For instance, studies have shown that chromanone derivatives can bind effectively within the active sites of enzymes like cyclooxygenase-2 (COX-2) and various cyclin-dependent kinases (CDKs). nih.govsciencescholar.us The binding affinity and interaction patterns revealed by these studies help rationalize the observed biological activity and guide the design of more potent and selective inhibitors. jmbfs.org
Table 2: Example of Molecular Docking Results for a Chromanone Derivative
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| Opioid Receptor | Chromanone Derivative 6 | -8.36 | SER53, HIS54, TYR128, LYS233 | Hydrogen Bonding, Hydrophobic |
| CDK4 Enzyme | Chromanone Derivative 14b | - | (Data not specified) | Hydrogen Bonding, Hydrophobic nih.gov |
| COX-2 | Chromanone Derivative SII | -77.59 (Moldock Score) | (Data not specified) | (Data not specified) sciencescholar.us |
| Acetylcholinesterase | Spiro-Chromanone Hybrid | (Data not specified) | (Data not specified) | (Data not specified) nih.gov |
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govresearchgate.net MD simulations are crucial for assessing the stability of a docked complex and understanding the subtle conformational changes that occur upon ligand binding. mdpi.comescholarship.org
Starting from the best-docked pose obtained from molecular docking, an MD simulation is run for a specific duration (typically nanoseconds to microseconds). The system is solvated in a box of water molecules to mimic physiological conditions. escholarship.org The simulation calculates the forces between atoms and integrates Newton's equations of motion to track their trajectories over time. researchgate.net
Analysis of the MD trajectory can reveal:
Stability of the Complex: Root Mean Square Deviation (RMSD) plots are used to assess whether the protein-ligand complex remains stable throughout the simulation.
Flexibility of the Protein: Root Mean Square Fluctuation (RMSF) analysis identifies which parts of the protein are flexible and which are rigid, providing insight into conformational changes upon ligand binding.
Binding Free Energy: Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone.
Persistent Interactions: MD simulations can confirm whether the key interactions (like hydrogen bonds) identified in docking are maintained over time. nih.gov
For chromanone derivatives, MD simulations have been used to validate docking results, confirming that the ligands remain stably bound in the active site and revealing the dynamic nature of the interactions that contribute to their inhibitory activity. nih.gov
Computational chemistry is also a valuable tool for synthetic organic chemists. It can be used to predict the most likely mechanisms of chemical reactions and to understand the factors that control stereoselectivity, such as diastereoselectivity. researchgate.net
For the synthesis of complex chromanone derivatives, which may contain multiple stereocenters, predicting the stereochemical outcome is critical. Computational modeling can be used to:
Model Reaction Intermediates and Transition States: By calculating the energies of various possible intermediates and transition states, chemists can identify the lowest energy reaction pathway.
Explain Diastereoselectivity: In reactions that can produce multiple diastereomers, computational analysis can determine the transition state energies leading to each product. The diastereomer formed via the lower energy transition state is predicted to be the major product. This approach has been applied to understand the diastereoselective synthesis of substituted 4-chromanones via intramolecular Michael-type cyclizations. rsc.org
Rationalize Catalyst Performance: When chiral catalysts are used, modeling can help explain how the catalyst interacts with the substrate to favor the formation of one enantiomer or diastereomer over another.
These predictive capabilities allow for the rational design of synthetic routes to specific, stereochemically pure chromanone derivatives, saving significant time and resources in the laboratory. organic-chemistry.orgrsc.org
In the early stages of drug discovery, it is essential to evaluate whether a compound has "drug-like" properties. This involves assessing its pharmacokinetic profile, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). frontiersin.org In silico (computer-based) methods allow for the rapid prediction of these properties for large numbers of compounds, helping to prioritize which candidates should be synthesized and tested experimentally. nih.govnih.gov
Several computational models and rules of thumb are used to assess drug-likeness:
Lipinski's Rule of Five: This rule provides a set of simple physicochemical property guidelines for likely oral bioavailability. It states that a compound is more likely to be orally absorbed if it has: a molecular weight ≤ 500, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.
Veber's Rules: These rules add further criteria, suggesting that good oral bioavailability is also associated with a rotatable bond count of ≤ 10 and a polar surface area (PSA) of ≤ 140 Ų.
ADMET Prediction Software: Sophisticated software packages can predict a wide range of properties, including aqueous solubility, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicities like mutagenicity or cardiotoxicity. nih.govresearchgate.net
These in silico tools have been applied to various chromanone and chromone derivatives to evaluate their potential as drug candidates, identifying potential liabilities and guiding structural modifications to improve their ADMET profiles. nih.govdntb.gov.ua
Table 3: Common In Silico Parameters for Drug-Likeness Assessment
| Parameter | Description | Importance |
|---|---|---|
| Molecular Weight (MW) | The mass of the molecule. | Affects diffusion and absorption. |
| logP | The logarithm of the partition coefficient between octanol (B41247) and water. | Measures lipophilicity, which influences membrane permeability and solubility. |
| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | High numbers can reduce membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | High numbers can reduce membrane permeability. |
| Polar Surface Area (PSA) | The surface sum over all polar atoms. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Rotatable Bonds | Number of bonds that allow free rotation. | Affects conformational flexibility and bioavailability. |
| Aqueous Solubility (logS) | The logarithm of the compound's solubility in water. | Crucial for absorption and formulation. |
Spectroscopic Characterization Techniques (e.g., NMR, IR, HRMS) in Structure Elucidation
Spectroscopic techniques are indispensable for the confirmation of chemical structures. For a synthesized compound like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) is used to unequivocally verify its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structure elucidation.
¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the aromatic protons, the methylene (B1212753) protons on the heterocyclic ring, and the three methyl groups.
¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and identification of functional groups like the carbonyl carbon (C=O).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies. For a chromanone, the most characteristic absorption is the strong C=O stretching band of the ketone, typically appearing around 1680 cm⁻¹. Other expected bands would correspond to C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and C-O ether bonds. d-nb.info
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. This technique confirms the molecular weight and elemental composition of the synthesized compound with high precision, distinguishing it from other compounds with the same nominal mass.
Studies on substituted 2,2-dimethylchroman-4-one (B181875) derivatives have shown a close correlation between experimental NMR chemical shifts and those predicted by DFT calculations, demonstrating the synergy between spectroscopic and computational methods. mdpi.com
Table 4: Representative Spectroscopic Data for Chromanone Derivatives
| Technique | Feature | Typical Value/Observation for Chromanone Scaffold |
|---|---|---|
| ¹H NMR | Aromatic Protons (H-5, H-7, H-8) | δ 6.8 - 7.9 ppm |
| Methylene Protons (-CH₂-) | δ ~2.8 ppm | |
| Methyl Protons (-CH₃) | δ ~1.5 - 2.4 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~192 ppm |
| Aromatic Carbons | δ 117 - 161 ppm | |
| Quaternary Carbon (C-2) | δ ~79 ppm | |
| IR Spectroscopy | Ketone C=O Stretch | ~1680 cm⁻¹ (strong) |
| Aromatic C=C Stretch | ~1600 cm⁻¹ | |
| C-O Ether Stretch | ~1250 cm⁻¹ | |
| HRMS | Molecular Ion Peak | Corresponds to the exact calculated mass of the molecular formula. |
Note: The chemical shift values are approximate and can vary based on the specific substitution pattern and solvent used. Data is based on general chromanone structures and related derivatives. mdpi.comchemicalbook.com
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the purity and structure of 2,2,6-Trimethyl-4-chromanone in synthetic chemistry?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-performance liquid chromatography (HPLC), and gas chromatography (GC) to verify structural integrity and purity. For example, GC with flame ionization detection (FID) is suitable for quantifying impurities below 2% as per industrial standards . Ensure calibration with certified reference materials and report retention times and peak areas. Purity thresholds (>98.0% GC) should align with asymmetric synthesis requirements, as noted in reagent catalogs .
Q. How should this compound be stored to maintain stability during experimental studies?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent thermal degradation or oxidation. Purity degradation under improper storage can skew asymmetric synthesis outcomes, particularly for chiral derivatives requiring >99.0% enantiomeric excess (ee) . Pre-cool vials before use to avoid condensation-induced hydrolysis.
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or GC retention shifts) may arise from residual solvents, stereoisomers, or matrix effects. Implement a stepwise protocol:
Repeat experiments under controlled conditions (e.g., inert atmosphere).
Cross-validate with alternative techniques (e.g., X-ray crystallography for stereochemistry).
Use computational modeling (DFT or MD simulations) to predict spectral profiles .
- Contradictory data often highlight overlooked variables, such as hygroscopicity or kinetic vs. thermodynamic product dominance.
Q. What experimental strategies optimize enantiomeric purity of this compound derivatives in asymmetric synthesis?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance ee. Monitor reaction progress via chiral HPLC with polysaccharide columns .
- Kinetic Control : Lower reaction temperatures (-20°C to 0°C) to favor kinetic resolution of enantiomers.
- Post-Synthesis Purification : Use preparative supercritical fluid chromatography (SFC) for high-resolution separation of diastereomers .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Standardize reaction parameters (solvent purity, catalyst loading, stirring rate) using design-of-experiments (DoE) frameworks.
- Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate formation .
- Document batch-specific metadata (e.g., humidity, reagent lot numbers) to trace variability sources .
Data Contradiction Analysis
Q. How should conflicting bioactivity results for this compound derivatives be addressed?
- Methodological Answer :
- Reproducibility Checks : Replicate assays across independent labs using identical protocols (e.g., cell lines, incubation times).
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., structure-activity relationships for substituents at the 4-position).
- Mechanistic Studies : Use knock-out models or isotopic labeling to confirm target engagement vs. off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
